molecular formula C8H9ClFN B1319995 5-Fluoroisoindoline hydrochloride CAS No. 685565-15-5

5-Fluoroisoindoline hydrochloride

Cat. No. B1319995
M. Wt: 173.61 g/mol
InChI Key: NVFMCKBKBMZDOK-UHFFFAOYSA-N
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Description

5-Fluoroisoindoline hydrochloride is a chemical compound with the molecular formula C8H8FNO·HCl . It is a white to off-white powder that is soluble in water and organic solvents . It is used in the synthesis of pharmaceuticals and other organic molecules .


Molecular Structure Analysis

The molecular structure of 5-Fluoroisoindoline hydrochloride can be represented by the linear formula C8H9ClFN . The InChI code for this compound is 1S/C8H8FN.ClH/c9-8-2-1-6-4-10-5-7 (6)3-8;/h1-3,10H,4-5H2;1H .


Physical And Chemical Properties Analysis

5-Fluoroisoindoline hydrochloride is a solid at room temperature . It has a molecular weight of 173.62 . More specific physical and chemical properties like melting point, boiling point, and solubility can typically be found in detailed chemical databases or material safety data sheets.

Scientific Research Applications

1. Biochemical Modulation in Cancer Treatment

5-Fluoroisoindoline hydrochloride, as a derivative of 5-Fluorouracil (5-FU), plays a significant role in cancer treatment. Studies have shown its effectiveness in enhancing the activity of 5-FU, especially in colorectal cancer management. For instance, combinations of 5-FU with other agents like folinic acid have demonstrated improved survival rates and quality of life in patients with advanced colorectal carcinoma (Poon et al., 1989).

2. Chemotherapeutic Strategies

Research indicates that 5-Fluoroisoindoline hydrochloride is crucial in developing chemotherapeutic strategies. It's widely used in cancer treatment, and strategies to increase its anticancer activity are ongoing. Despite advances, drug resistance remains a significant limitation, and studies are focusing on identifying genes involved in mediating resistance to 5-FU-based chemotherapy (Longley et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFMCKBKBMZDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591962
Record name 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroisoindoline hydrochloride

CAS RN

685565-15-5
Record name 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 20% palladium hydroxide on carbon (4.0 g) and N-benzyl-5-fluoroisoindoline (D7) (44.6 g) in ethanol (475 ml) and conc. hydrochloric acid (d=1.18, 25 ml) was stirred with hydrogen at 50 psi for 18 h at 45° C. The mixture was cooled to ambient temperature and filtered to remove the catalyst. The filtrate was evaporated in vacuo to give a solid which was stirred with acetone (300 ml) for 0.5 h and filtered to give the title compound (D8) as a solid (29.3 g). 1H NMR δ (D6-DMSO): 10.0 (2H, br, s), 7.41-7.46 (1H, m), 7.15-7.29 (2H, m), 4.49 (2H, s), 4.46 (2H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
475 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
… 8c was prepared according to General Procedure D from 5-fluoroisoindoline hydrochloride (382 mg, 2.2 mmol). 8c (917 mg, 1.72 mmol) was obtained in 86% yield. …
Number of citations: 22 pubs.acs.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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